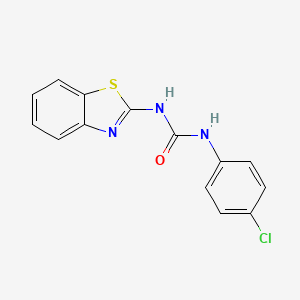

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-9-5-7-10(8-6-9)16-13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-8H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEITXVLUJPYPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea and Its Structural Analogues

General Synthetic Strategies for 2-(Thio)ureabenzothiazole Derivatives

The core structure of 2-(thio)ureabenzothiazoles consists of a benzothiazole (B30560) ring linked to a (thio)urea moiety at the 2-position. The general synthetic approaches to these compounds predominantly involve the formation of the urea (B33335) or thiourea (B124793) linkage by reacting a 2-aminobenzothiazole (B30445) precursor with a suitable electrophilic reagent. mdpi.comresearchgate.netnih.gov

Key methodologies for the synthesis of these derivatives include:

Reaction with isocyanates and isothiocyanates: This is the most common and direct method for forming the urea and thiourea linkage, respectively. mdpi.comnih.gov

Use of (thio)phosgenes: These reagents can react with 2-aminobenzothiazoles to form reactive intermediates that can then be treated with amines to yield the desired (thio)urea. researchgate.netsemanticscholar.org

Application of 1,1'-(thio)carbonyldiimidazoles ((T)CDIs): These are safer alternatives to (thio)phosgenes and react with 2-aminobenzothiazoles to form an activated intermediate that subsequently reacts with an amine. mdpi.comresearchgate.net

Reaction with (thio)carbamoyl chlorides: These reagents provide a direct route to the target compounds. researchgate.netsemanticscholar.org

Use of carbon disulfide: This reagent is primarily used for the synthesis of thiourea derivatives. mdpi.comresearchgate.net

These strategies offer versatility in introducing a wide array of substituents on both the benzothiazole ring and the terminal nitrogen of the (thio)urea group, allowing for the exploration of structure-activity relationships.

Reaction Pathways Involving 2-Aminobenzothiazole Precursors

The cornerstone of synthesizing 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its analogues is the use of 2-aminobenzothiazole as a key precursor. mdpi.comnih.gov 2-Aminobenzothiazole itself can be synthesized through several established methods, such as the reaction of substituted anilines with potassium thiocyanate and bromine in an acidic medium. researchgate.net

Once the 2-aminobenzothiazole is obtained, the primary reaction for forming the urea linkage is the nucleophilic addition of the amino group of the benzothiazole to an appropriate isocyanate. The exocyclic amino group of 2-aminobenzothiazole is nucleophilic and readily attacks the electrophilic carbon of the isocyanate.

The general reaction is as follows:

2-Aminobenzothiazole + Aryl isocyanate → 1-(1,3-Benzothiazol-2-yl)-3-arylurea

This reaction is typically carried out in an aprotic solvent to prevent side reactions with the isocyanate. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Application of Isocyanates and Related Reagents in Urea Formation

The reaction between 2-aminobenzothiazole and an appropriately substituted isocyanate is the most direct and widely employed method for the synthesis of 1-(1,3-benzothiazol-2-yl)-3-arylurea derivatives. mdpi.comnih.gov In the specific case of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea, the reaction involves 2-aminobenzothiazole and 4-chlorophenyl isocyanate.

This reaction is generally performed by stirring the reactants in a suitable aprotic solvent. Common solvents include tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF). mdpi.comnih.gov The reaction can often proceed at room temperature, although in some cases, heating under reflux may be necessary to drive the reaction to completion. mdpi.com The presence of a base, such as triethylamine (TEA) or dimethylaminopyridine (DMAP), can be used to catalyze the reaction. nih.gov

Table 1: Reaction Conditions for the Synthesis of Aryl-Urea Benzothiazole Derivatives

| Precursors | Reagent | Solvent | Conditions | Yield |

| Substituted 2-aminobenzothiazole | Aryl-isocyanate | Toluene | Reflux, 4h | ~81% mdpi.comnih.gov |

| Substituted 2-aminobenzothiazole | Aryl-isocyanate | Tetrahydrofuran (THF) | Reflux, 6h | Not specified |

| Substituted 2-aminobenzothiazole | Aryl-isocyanate | N,N-dimethylformamide (DMF) with TEA and DMAP | Room temperature, 8h | 40-60% nih.gov |

In cases where the desired isocyanate is not commercially available, it can be generated in situ from the corresponding aroyl chloride and a thiocyanate salt. researchgate.net

Derivatization Strategies for Diversification of the 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea Scaffold

Diversification of the lead compound, 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea, is crucial for developing structure-activity relationships and optimizing biological activity. This can be achieved by modifying both the benzothiazole ring and the phenylurea moiety.

Modification of the Benzothiazole Ring:

Substitution at various positions: A variety of substituents (e.g., methyl, chloro, fluoro, thiocyanate) can be introduced at the 4, 5, 6, or 7-positions of the benzothiazole ring. semanticscholar.orgmdpi.com This is typically achieved by starting with an appropriately substituted aniline (B41778) in the synthesis of the 2-aminobenzothiazole precursor. researchgate.net For instance, N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas have been synthesized from 4/6-substituted 2-aminobenzothiazoles. semanticscholar.org

Modification of the Phenylurea Moiety:

Varying the aryl isocyanate: A wide range of commercially available or synthetically accessible aryl isocyanates can be used to introduce different substituents on the phenyl ring. This allows for the exploration of electronic and steric effects on the molecule's activity.

Introduction of other functional groups: The phenyl ring can be functionalized with various groups such as halogens, alkyls, alkoxys, and nitro groups to modulate the compound's properties.

Further Derivatization:

The synthesized urea derivatives can undergo further reactions. For example, they can be cyclized to form other heterocyclic systems. mdpi.com

Optimization of Synthetic Yields and Purity

Optimizing the synthetic protocol is essential for obtaining high yields and purity of the final product. Several factors can be adjusted to improve the outcome of the synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its analogues.

Key Optimization Parameters:

Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and solubility of reactants and products. Aprotic solvents like THF, toluene, and DMF are generally preferred. mdpi.comnih.gov

Temperature and Reaction Time: While many reactions proceed at room temperature, heating can increase the reaction rate. The optimal temperature and time should be determined experimentally to maximize yield and minimize byproduct formation. For example, refluxing in toluene for 4 hours has been reported for similar syntheses. mdpi.comnih.gov

Catalyst: The use of a base catalyst like triethylamine (TEA) or a more potent catalyst like dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less reactive starting materials. nih.gov

Purification Method: The purity of the final compound is critical for biological testing. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

Spectrum of Biological Activities of 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea and Its Derivatives

Antineoplastic and Cytotoxic Activities

The core structure, featuring a benzothiazole (B30560) ring linked to a substituted phenylurea moiety, has proven to be a versatile scaffold for the development of potent anticancer agents. Researchers have synthesized numerous analogues by modifying different positions on both the benzothiazole and the phenyl ring, leading to compounds with enhanced and selective cytotoxicity against various cancer types.

In Vitro Antiproliferative Efficacy against Human Cancer Cell Lines

The antiproliferative activity of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its derivatives has been extensively evaluated against a diverse range of human cancer cell lines. The following sections summarize the key findings for specific cancer types.

Derivatives of the benzothiazole scaffold have demonstrated notable activity against various leukemia cell lines. For instance, certain benzothiazole analogues have been shown to induce apoptosis and inhibit the growth of HL-60 and U937 cells. nih.gov While specific IC50 values for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea are not extensively reported, related compounds have shown efficacy. For example, various isonicotinohydrazide derivatives have demonstrated antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cell lines. nih.govresearchgate.net Furthermore, novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxic activity at nanomolar doses towards human leukemic T-cells, including Jurkat, CCRF-CEM, and K-562 cell lines. mdpi.com A series of thieno[2,3-b]pyridine (B153569) derivatives also showed growth inhibitory activity against sensitive CCRF-CEM leukemia cells. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Benzothiazole Derivatives against Leukemia Cell Lines Data for closely related derivatives, not the specific subject compound.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide derivative (4a) | Jurkat | 0.63 | mdpi.com |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide derivative (4b) | Jurkat | 0.69 | mdpi.com |

| Thieno[2,3-b]pyridine derivative (3b) | CCRF-CEM | 2.580 ± 0.550 | researchgate.net |

The potential of benzothiazole-urea derivatives in treating gastric cancer has been an area of active research. Studies on various heterocyclic compounds have shown promising results against gastric cancer cell lines. For example, novel phenothiazine (B1677639) derivatives were found to inhibit the proliferation of MGC-803 cells, with one hybrid compound displaying an IC50 value of 1.2 μM. nih.gov Similarly, the antiproliferative effects of eremophilane (B1244597) sesquiterpenes have been evaluated against BGC-823 cells. researchgate.net While direct data for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is limited, the activity of related heterocyclic structures suggests potential for this class of compounds.

Table 2: In Vitro Antiproliferative Activity of Structurally Related Compounds against Gastric Carcinoma Cell Lines Data for related heterocyclic compounds, not the specific subject compound.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phenothiazine Hybrid (13h) | MGC-803 | 1.2 | nih.gov |

Table 3: In Vitro Cytotoxicity of Related Compounds against Hepatoma Cell Lines Data for related heterocyclic compounds, not the specific subject compound.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| 1,2,3-Triazole-Cored Aryl Urea (B33335) (2e) | HepG2 | 4.43 ± 0.25 | nih.gov |

| 1,2,3-Triazole-Cored Aryl Urea (2f) | HepG2 | 4.98 ± 0.17 | nih.gov |

The antiproliferative activity of benzothiazole-urea derivatives has been particularly well-documented against breast cancer cell lines. A number of studies have reported significant cytotoxicity of these compounds against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231, MDA-MB-468) breast cancer cells. For example, 2–(4-Aminophenyl) benzothiazole analogues have shown antiproliferative activity against both MCF-7 and MDA-MB-468 cells. nih.gov Novel 1,3-thiazole analogues also exhibited potent activity against MCF-7 and MDA-MB-231 cell lines. mdpi.com Furthermore, biphenyl (B1667301) urea-based analogues have been investigated for their mechanistic aspects in triple-negative breast cancer cell lines, including MDA-MB-231 and MDA-MB-468. nih.gov

Table 4: In Vitro Antiproliferative Activity of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea Derivatives against Breast Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Quinolinone derivative (12) | MCF-7 | - | mdpi.com |

| 2-Quinolinone derivative (13) | MCF-7 | - | mdpi.com |

| Styrylimidazo[1,2-a]pyridine derivative (30a) | MCF-7 | 9.59 ± 0.7 | mdpi.com |

| Styrylimidazo[1,2-a]pyridine derivative (30a) | MDA-MB-231 | 12.12 ± 0.54 | mdpi.com |

| Thiazole (B1198619) derivative (4) | MCF-7 | 5.73 | mdpi.com |

| Thiazole derivative (4) | MDA-MB-231 | 12.15 | mdpi.com |

The in vitro anticancer activity of benzothiazole derivatives has been investigated against non-small cell lung cancer cell lines, with a particular focus on the A549 cell line. Several studies have reported the synthesis of novel benzothiazole derivatives and their evaluation for cytotoxic activity against A549 cells. researchgate.netnih.gov While data for the HOP-92 cell line is scarce, the consistent activity against A549 suggests a potential therapeutic application for this class of compounds in lung cancer.

Table 5: In Vitro Antiproliferative Activity of Benzothiazole Derivatives against Lung Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | 68 µg/mL | jnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | 121 µg/mL | jnu.ac.bd |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

Preclinical Antitumor Efficacy in Murine Models (e.g., H22 tumor)

The in vivo antitumor activity of benzothiazole derivatives has been confirmed in various murine models. While specific studies on the H22 tumor model were not found in the reviewed literature, significant efficacy has been demonstrated in other models.

In one study, thiazole derivatives were tested against Ehrlich ascites carcinoma (EAC) in mice. The results showed a significant reduction in the volume and count of EAC cells, indicating potent in vivo antitumor activity. Another benzothiazole derivative, 2-(4-aminophenyl) benzothiazole, was investigated in an orthotopic glioma C6 rat model. Treatment with this compound led to a significant reduction in tumor volume, demonstrating its ability to inhibit tumor growth in a live model.

Antimicrobial Activities

Beyond anticancer effects, 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its derivatives possess a broad spectrum of antimicrobial activities. These compounds have been synthesized and screened against various bacterial and fungal strains.

Newly synthesized benzothiazolyl phenyl and chlorophenyl ureas have shown antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Research indicates that compounds containing a chloro group generally exhibit stronger antibacterial activity. researchgate.net Specifically, derivatives with an o-chlorophenyl group displayed more potent growth-inhibitory effects against Staphylococcus aureus. researchgate.net

In a series of diarylurea analogs bearing a benzothiazole nucleus, several compounds showed high antimicrobial activity. Certain derivatives were more active than the commercial antimicrobial agent Triclocarban (B27905) against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL. nih.gov Another derivative was found to be significantly more active than Triclocarban against Enterococcus faecalis, a bacterium often responsible for nosocomial infections. nih.gov Novel benzothiazolyl urea and thiourea (B124793) derivatives have also been screened for their activity against Mycobacterium tuberculosis H37Rv, E. coli, S. aureus, and C. albicans.

| Derivative Class | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzothiazolyl chlorophenyl ureas | Staphylococcus aureus | Growth Inhibition | Active at 50 µg/ml | researchgate.net |

| Benzothiazolyl chlorophenyl ureas | Escherichia coli | Growth Inhibition | Active at 50 µg/ml | researchgate.net |

| Diarylurea Benzothiazole Analog (2bF) | Staphylococcus aureus | MIC | 8 µg/mL | nih.gov |

| Diarylurea Benzothiazole Analog (2eC) | Staphylococcus aureus | MIC | 8 µg/mL | nih.gov |

| Diarylurea Benzothiazole Analog (2bB) | Enterococcus faecalis | MIC | More active than Triclocarban | nih.gov |

| N1-(benzothiazol-2-yl)-N3-morpholinourea | Mycobacterium tuberculosis H37Rv | Activity | Reported as the best in its series |

Antibacterial Spectrum and Efficacy

Studies have indicated that benzothiazolyl urea derivatives, including those with a chlorophenyl substitution, exhibit notable antibacterial properties. The presence and position of substituents on both the benzothiazole and phenyl rings play a crucial role in the potency and spectrum of their activity.

Research dating back to 1981 demonstrated that benzothiazolyl chlorophenyl ureas display antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. e-jehs.org A study on newly synthesized benzothiazolyl phenyl and chlorophenyl ureas showed general antibacterial efficacy at a concentration of 50 μg/ml. e-jehs.org More recent investigations into closely related compounds, such as 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea, have provided more specific data on their activity against Gram-positive pathogens. This related compound has been shown to be effective against both Staphylococcus aureus and Enterococcus faecalis. mdpi.com

| Compound | Bacterial Strain | Activity/Concentration | Source |

|---|---|---|---|

| Benzothiazolyl chlorophenyl ureas | Staphylococcus aureus | Active at 50 μg/ml | e-jehs.org |

| 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | Staphylococcus aureus | Data for specific MIC not available in provided text | mdpi.com |

| 1-(6-Chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea | Enterococcus faecalis | Data for specific MIC not available in provided text | mdpi.com |

The antibacterial spectrum of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its analogs extends to Gram-negative bacteria. The aforementioned 1981 study also reported activity against Escherichia coli. e-jehs.org Notably, the research highlighted that benzothiazolyl urea compounds containing a chloro group demonstrated stronger antibacterial activity against E. coli when compared to those with a methyl group. e-jehs.org This suggests that the chloro substitution on the phenyl ring of the target compound is significant for its efficacy against this Gram-negative bacterium.

| Compound | Bacterial Strain | Activity/Concentration | Source |

|---|---|---|---|

| Benzothiazolyl chlorophenyl ureas | Escherichia coli | Active at 50 μg/ml (stronger activity than methyl-substituted analogs) | e-jehs.org |

While the broader class of benzothiazole derivatives has been investigated for antimycobacterial properties, specific data on the activity of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea against Mycobacterium tuberculosis is not extensively detailed in the available literature. One study on new 1,2,4-triazoles integrated with benzothiazoles showed some promising antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov However, this study did not include the specific urea derivative that is the focus of this article. Therefore, while the benzothiazole scaffold is of interest in the search for new antitubercular agents, the specific efficacy of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea remains an area for further investigation.

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans, Aspergillus fumigatus)

Antimalarial Activity

Benzothiazole analogs have emerged as a promising class of compounds in the search for new antimalarial drugs. nih.gov Systematic reviews of various benzothiazole derivatives have indicated their potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Studies on related urea-containing compounds, such as sulfonylureas and 2,4-diamino-pyrimidine urea derivatives, have also demonstrated antimalarial activity. researchgate.netdundee.ac.uk Despite the recognized potential of the benzothiazole scaffold, specific research detailing the antimalarial efficacy of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is not extensively documented.

Antiprotozoal Effects

The biological activity of benzothiazole derivatives also extends to antiprotozoal effects. For instance, certain (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity. nih.gov Similarly, other thiazole compounds, including those with a 4-(4-chlorophenyl)thiazole structure, have been evaluated for their leishmanicidal and trypanocidal activities. researchgate.netscielo.br Furthermore, some urea and thiourea derivatives have been reported to be active against Trypanosoma brucei, the causative agent of African trypanosomiasis. uea.ac.uk While these findings underscore the potential of the broader benzothiazole and urea classes of compounds against various protozoa, specific data on the antiprotozoal effects of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea are not well-defined in the existing literature.

Anti-Inflammatory Activities

Benzothiazole derivatives have been investigated for their potential to mitigate inflammation. nih.gov Research has shown that certain compounds from this class can inhibit key inflammatory pathways. For instance, a study on newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties revealed significant in vivo anti-inflammatory effects. nih.gov

In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, compounds designated as 17c and 17i demonstrated potent activity. nih.gov Compound 17c showed 72%, 76%, and 80% inhibition of edema at 1, 2, and 3 hours, respectively. nih.gov Similarly, compound 17i exhibited 64%, 73%, and 78% inhibition over the same time points. nih.gov The activity of these compounds was comparable to the standard anti-inflammatory drug, celecoxib. nih.gov This suggests that the benzothiazole scaffold is a promising framework for developing new anti-inflammatory agents. nih.govscispace.com

Table 1: Anti-Inflammatory Activity of Benzothiazole Derivatives

Percentage inhibition of carrageenan-induced rat paw edema.

| Compound | Inhibition at 1h (%) | Inhibition at 2h (%) | Inhibition at 3h (%) | Reference |

|---|---|---|---|---|

| 17c | 72 | 76 | 80 | nih.gov |

| 17i | 64 | 73 | 78 | nih.gov |

Antidiabetic Activities (e.g., α-Amylase Inhibition)

The search for novel therapeutic agents for diabetes has led to the exploration of various heterocyclic compounds, including benzothiazole derivatives. nih.govresearchgate.net A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Several of these compounds demonstrated a significant ability to lower plasma glucose levels. nih.gov

Further investigation into the mechanism of action suggested that these compounds might act as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Other studies have focused on the inhibition of α-amylase, a key enzyme in carbohydrate digestion. dergipark.org.tr For example, certain novel sulfonylurea derivatives were tested for their inhibitory activity against α-amylase, with some compounds showing IC50 values in the micromolar range. dergipark.org.tr

Table 2: α-Amylase Inhibitory Activity of Sulfonylurea Derivatives

Inhibitory concentration (IC50) values against α-amylase.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| S7 | 227.84 ± 1.48 | dergipark.org.tr |

| S8 | 298.27 ± 8.61 | dergipark.org.tr |

| S13 | Data not specified | dergipark.org.tr |

| S14 | Data not specified | dergipark.org.tr |

Anticonvulsant Activities

Benzothiazole derivatives are recognized for their potential activity on the central nervous system, including anticonvulsant properties. researchgate.netnih.gov While direct studies on 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea are limited, related heterocyclic structures have shown promise in preclinical models of epilepsy. For example, various 1,3,4-thiadiazole (B1197879) and pyrrolidine-2,5-dione derivatives have been evaluated for anticonvulsant effects. nih.govmdpi.com

In standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain compounds have demonstrated significant protection against seizures. mdpi.commdpi.com One study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives found a compound (6) with a potent MES ED50 of 68.30 mg/kg and a 6 Hz test ED50 of 28.20 mg/kg in mice. mdpi.com These findings highlight the potential of related heterocyclic scaffolds in the development of new antiepileptic drugs. nih.govif-pan.krakow.pl

Table 3: Anticonvulsant Activity of Selected Heterocyclic Derivatives in Mice

Median effective dose (ED50) in standard seizure models.

| Compound | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound 6 (pyrrolidine-2,5-dione derivative) | MES | 68.30 | mdpi.com |

| Compound 6 (pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 28.20 | mdpi.com |

| Compound 14 (acetamide derivative) | MES | 49.6 | mdpi.com |

| Compound 14 (acetamide derivative) | scPTZ | 67.4 | mdpi.com |

| Compound 14 (acetamide derivative) | 6 Hz (32 mA) | 31.3 | mdpi.com |

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The benzothiazole scaffold has been a foundation for the development of agents with antiviral activity, particularly against Human Immunodeficiency Virus (HIV). nih.govresearchgate.net A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity using the MTT method. nih.gov Many of these compounds displayed moderate to potent activity against wild-type HIV-1. nih.gov One compound, in particular, was identified as the most promising, with an EC50 value of less than 7 µg/ml. nih.gov

In another study, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were assessed for in vitro anti-HIV activities, although their primary potency was found in another area. nih.gov Other research has focused on synthesizing new benzothiazole derivatives combined with 1,3,4-oxadiazole-2-thiones and testing them against a panel of viruses, including those with RNA genomes. nih.govresearchgate.net While some related sulfonamide derivatives containing a 1,3,4-thiadiazole ring have shown activity against the tobacco mosaic virus (TMV), the broader antiviral spectrum of benzothiazole ureas continues to be an area of active investigation. nih.gov

Table 4: Anti-HIV Activity of Benzothiazole Derivatives

Effective concentration (EC50) against wild-type HIV-1.

| Compound Series | Most Promising Compound | EC50 (µg/ml) | Reference |

|---|---|---|---|

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamides | 6v | <7 | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Research has explored benzothiazole derivatives for their potential antileishmanial properties. nih.gov A study involving (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives assessed their in vitro activity against Leishmania. nih.gov

The findings revealed that two specific derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, exhibited selective antileishmanial effects. nih.gov This activity was primarily attributed to specific toxicity against the amastigote stage of the parasite. nih.gov The study concluded that the addition of a benzothiazole group to the parent acridinone (B8587238) ring could enhance antileishmanial capabilities, with substitutions on the benzothiazole ring playing a crucial role in the observed specific anti-amastigote properties. nih.gov

Anthelmintic Activity

Helminth infections remain a significant global health problem, and benzothiazole derivatives have been investigated as a potential source of new anthelmintic drugs. researchgate.net The benzothiazole nucleus is a component of some compounds with known anthelmintic properties. nih.govkuleuven.be

One study focused on the synthesis of 6-Substituted-2-(2-imino-4-oxothiazolidin-3-yl) benzothiazoles specifically to evaluate them as anthelmintics. researchgate.net Preliminary testing of some of the newly prepared compounds using an earthworm model indicated a promising effect, suggesting that this class of compounds warrants further investigation for its potential to treat helminth infections. researchgate.net

Antioxidant Properties

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, making the development of antioxidant agents a key research focus. niscair.res.in Benzothiazole derivatives have been identified as possessing significant antioxidant potential. kuleuven.beijprajournal.com

A study on a series of benzothiazol-2-yl-hydrazone derivatives screened their antioxidant activity using the DPPH radical scavenging method. niscair.res.in The results showed that several of the synthesized compounds, particularly those containing a methoxy (B1213986) group, exhibited promising antioxidant activity, in some cases greater than the standard drug, ascorbic acid. niscair.res.in This suggests that the benzothiazole hydrazone scaffold could be a valuable template for designing novel antioxidant agents. niscair.res.inresearchgate.net

Table 5: Antioxidant Activity of Benzothiazol-2-yl-hydrazone Derivatives

DPPH radical scavenging activity compared to ascorbic acid.

| Compound | Observation | Reference |

|---|---|---|

| 4c (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

| 4e (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

| 4f (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

| 4g (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

| 4h (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

| 4i (methoxy-substituted) | Promising activity, better than standard | niscair.res.in |

Neurodegenerative Disorder Research Applications (e.g., Alzheimer's Disease Implications)

The compound 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its derivatives have emerged as significant subjects of investigation in the field of neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on the multitargeted potential of this chemical scaffold, aiming to address the complex pathology of such diseases. The primary areas of application involve the modulation of specific enzymes implicated in Alzheimer's pathology and the inhibition of protein aggregation.

A major hallmark of Alzheimer's disease is the accumulation of neurotoxic aggregates of the amyloid-β (Aβ) peptide. researchgate.net The interaction of Aβ with various proteins can lead to pathological changes in cell metabolism. nih.gov One such protein is the mitochondrial enzyme, amyloid-binding alcohol dehydrogenase (ABAD), also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). researchgate.netnih.gov The binding of Aβ to ABAD induces mitochondrial distress and subsequent cytotoxic effects, making the inhibition of this interaction a viable therapeutic strategy. researchgate.netnih.gov

Derivatives of the benzothiazole urea scaffold have been designed and synthesized as potential modulators of ABAD/17β-HSD10. nih.govst-andrews.ac.uk Inspired by the structures of frentizole (B1674154) and the neuroprotective drug riluzole, which share the benzothiazole core, researchers have developed series of these compounds to explore their structure-activity relationships (SAR) for ABAD inhibition. nih.govnih.gov

Key findings from these studies indicate that specific substitutions on both the benzothiazole and phenyl rings of the urea scaffold are crucial for inhibitory activity. For instance, the introduction of a 6-trifluoromethoxy group on the benzothiazole moiety, combined with a para-hydroxy and meta-chloro substitution on the phenyl ring, led to compounds with significantly increased inhibitory ability towards ABAD. st-andrews.ac.uk Specifically, compounds designated as 37 and 39 in one study demonstrated a notable decrease in ABAD activity, showing approximately 80% inhibition. st-andrews.ac.uk However, determining precise IC50 values for these potent compounds was challenging due to limited solubility in the enzyme assay. st-andrews.ac.uk Further research identified that potent inhibitors often contained a 3-chloro and 4-hydroxy substitution on the phenyl ring moiety and a small substituent at position 6 of the benzothiazole ring. mdpi.com

| Compound | Substitution on Benzothiazole Ring | Substitution on Phenyl Ring | Target Enzyme | Inhibitory Activity | Reference |

| 13 | 6-halogen | Varies | ABAD/17β-HSD10 | ~60% decrease in activity | st-andrews.ac.uk |

| 14 | 6-halogen | Varies | ABAD/17β-HSD10 | ~60% decrease in activity | st-andrews.ac.uk |

| 37 | 6-trifluoromethoxy | 4-hydroxy, 3-chloro | ABAD/17β-HSD10 | ~80% decrease in activity | st-andrews.ac.uk |

| 39 | 6-trifluoromethoxy | 4-hydroxy, 3,5-dichloro | ABAD/17β-HSD10 | ~80% decrease in activity | st-andrews.ac.uk |

| 4at | Small substituent at position 6 | 3-chloro, 4-hydroxy | 17β-HSD10 | IC50 = 1–2 μM | mdpi.com |

| 4bb | Small substituent at position 6 | 3-chloro, 4-hydroxy | 17β-HSD10 | IC50 = 1–2 μM | mdpi.com |

| 4bg | Small substituent at position 6 | 3-chloro, 4-hydroxy | 17β-HSD10 | IC50 = 1–2 μM | mdpi.com |

Beyond ABAD inhibition, the structural similarity of 1-(benzo[d]thiazol-2-yl)-3-phenylureas to known inhibitors of Casein Kinase 1 (CK1) prompted further investigation. nih.gov CK1 deregulation is implicated in several neurodegenerative diseases, including Alzheimer's, where it is involved in the phosphorylation of proteins like tau and α-synuclein. nih.gov A study evaluating a series of benzothiazolylphenylureas, originally designed as ABAD inhibitors, found that several compounds also acted as submicromolar CK1 inhibitors. nih.gov This discovery highlighted the potential for these molecules to act as dual-activity agents, simultaneously targeting two distinct pathological processes in Alzheimer's disease. nih.gov

Other research has explored the potential of benzothiazole derivatives to inhibit other enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.trrsc.org A dual AChE-MAO-B inhibitor approach is a recognized strategy in Alzheimer's treatment. rsc.org In one study, a series of novel benzothiazole derivatives were synthesized, with compound 4f emerging as a particularly potent dual inhibitor, with IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. anadolu.edu.trrsc.org This compound was also shown to have the potential to prevent the formation of amyloid-beta plaques. anadolu.edu.trrsc.org

| Compound | Target Enzyme(s) | IC50 Value | Reference |

| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | anadolu.edu.trrsc.org |

| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | anadolu.edu.trrsc.org |

The application of this compound class also extends to directly addressing the protein aggregation characteristic of multiple neurodegenerative disorders. Tau protein aggregation into neurofibrillary tangles is a primary hallmark of Alzheimer's and other "tauopathies". nih.govnih.gov Benzothiazole-based compounds have been rationally designed to act as inhibitors of both tau and α-synuclein aggregation. nih.govcornell.edu For example, by hybridizing the pharmacophore moieties of a known tau aggregation inhibitor (N744 dye) and an α-synuclein anti-aggregation agent, researchers developed novel benzothiazole derivatives. nih.gov Certain derivatives were found to significantly reduce the formation of large, dense accumulations of tau fibrils in vitro. nih.gov Another study identified a phenethyl amide derivative of a hydroxybenzothiazole urea, compound 24b , as a triple inhibitor of Dyrk1A kinase (which phosphorylates tau) and the aggregation of both tau and α-synuclein oligomers. cornell.edu

The collective research underscores the versatility of the 1-(1,3-Benzothiazol-2-yl)-3-phenylurea scaffold in neurodegenerative disease research. By modifying the core structure, scientists have developed derivatives that can target multiple facets of Alzheimer's disease pathology, including enzymatic dysregulation (ABAD, CK1, AChE, MAO-B) and the aggregation of key proteins like amyloid-beta and tau. mdpi.comnih.govanadolu.edu.tr

Mechanistic Insights and Molecular Target Identification for 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea

Kinase Inhibition Profiles

The benzothiazole-urea scaffold is a recognized pharmacophore in the design of kinase inhibitors. Derivatives of this structural class have demonstrated the ability to target multiple kinase families, suggesting a broad-spectrum anti-cancer potential.

Receptor Tyrosine Kinases (RTKs) Inhibition

The benzothiazole (B30560) core is integral to the inhibition of several receptor tyrosine kinases that are crucial for tumor angiogenesis and growth.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a primary mediator of angiogenesis, VEGFR-2 is a key target in cancer therapy. Benzothiazole derivatives have shown significant inhibitory activity against this receptor. For instance, a compound featuring a 2-phenylbenzothiazole (B1203474) moiety demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.17 µM. nih.gov Further studies on 2-aminobenzothiazole (B30445) hybrids also identified potent VEGFR-2 inhibitors, with the most active compound exhibiting an IC50 of 91 nM. nih.gov Another related derivative suppressed VEGFR-2 with an IC50 value of 0.071 µM, comparable to the established inhibitor sorafenib. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): The PDGFR signaling pathway is involved in cellular proliferation and migration. A 2-phenylbenzothiazole derivative has been reported to inhibit PDGFR-β with an IC50 value of 0.08 µM, indicating that this class of compounds can effectively target this RTK. nih.gov

Fibroblast Growth Factor Receptor-1 (FGFR-1): Dysregulation of the FGFR signaling pathway is implicated in various cancers. The same 2-phenylbenzothiazole derivative that inhibits VEGFR-2 and PDGFR-β also showed strong activity against FGFR-1, with a reported IC50 value of 0.19 µM. nih.gov

Table 1: Inhibition of Receptor Tyrosine Kinases by a Benzothiazole Derivative

| Kinase Target | IC50 (µM) | Reference |

|---|---|---|

| VEGFR-2 | 0.17 | nih.gov |

| PDGFR-β | 0.08 | nih.gov |

Raf Kinases Inhibition

The Raf kinase family, including BRAF and CRAF (also known as Raf-1), are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.

BRAF Kinase: Mutations in BRAF are common oncogenic drivers, particularly the V600E mutation. Benzothiazole derivatives have been developed as potent inhibitors of this kinase. One such derivative exhibited a strong inhibitory effect on BRAF with an IC50 of 0.194 µM. nih.gov

CRAF (Raf-1) Kinase: The benzothiazole urea (B33335) scaffold has been specifically investigated for its potential to inhibit CRAF. A study focused on the synthesis of amide and urea derivatives of benzothiazole identified them as inhibitors of Raf-1, underscoring the relevance of this chemical structure for targeting the Raf kinase family. nih.gov

Table 2: Inhibition of Raf Kinases by Benzothiazole Derivatives

| Kinase Target | IC50 (µM) | Reference |

|---|---|---|

| BRAF | 0.194 | nih.gov |

Protein Tyrosine Kinases (PTKs) Inhibition

Beyond RTKs, the benzothiazole structure has shown inhibitory activity against other protein tyrosine kinases involved in cancer cell signaling. Research has pointed to benzothiazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, where they are thought to compete with ATP for binding at the catalytic domain. nih.gov Furthermore, novel benzothiazole-based compounds have been reported as effective inhibitors of the Breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase, including drug-resistant mutants. nih.gov

Aurora Kinases Inhibition

The Aurora kinase family plays a critical role in the regulation of mitosis, and their overexpression is common in many human cancers. nih.govunc.edu While numerous inhibitors targeting Aurora kinases have been developed nih.govprobechem.com, current research has not established a direct inhibitory effect of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea or its close analogs on this kinase family.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. The benzothiazole scaffold has been incorporated into molecules designed to inhibit tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govmdpi.com While the general class of benzothiazoles has been associated with this mechanism, specific IC50 values for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea in tubulin polymerization assays are not detailed in the available literature. However, other thiazole (B1198619) derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values in the nanomolar range. nih.gov

NADH Oxidase Modulation

Cell surface NADH oxidases are involved in the regulation of cell growth and proliferation. A compound with a related chemical structure, the antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, has been shown to inhibit the NADH oxidase activity of HeLa cell plasma membranes. nih.gov This inhibition was observed at an external site on the plasma membrane, with a half-maximal inhibition at approximately 30 nM. nih.gov The study suggested the presence of two distinct NADH oxidation sites, with the drug-sensitive site being accessible on the external cell surface. nih.gov Although the core scaffold differs from the benzothiazole in the title compound, the shared 3-(4-chlorophenyl)urea moiety suggests a potential, yet unconfirmed, for NADH oxidase modulation.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea belongs to the benzothiazolyl urea class of compounds, which have been identified as potent inhibitors of human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.govresearchgate.net This enzyme, also known as amyloid-beta binding alcohol dehydrogenase (ABAD), is a mitochondrial protein implicated in the pathology of several neurological conditions, including Alzheimer's disease. nih.govnih.gov The inhibitory action of benzothiazolyl ureas against 17β-HSD10 is considered a promising therapeutic strategy for these diseases. nih.govnih.gov

Research has shown that the structure of the benzothiazolyl urea scaffold is crucial for its inhibitory activity. Structure-activity relationship (SAR) studies have highlighted that specific substitutions on both the benzothiazole and phenyl ring moieties are essential for potent inhibition. mdpi.com For instance, compounds with a 3-chloro substitution on the phenyl ring, as seen in 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea, are among the more effective inhibitors. nih.govmdpi.com The most potent compounds in this class exhibit half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range. nih.govresearchgate.net

| Compound Analogue | Substitution Pattern | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4at | 3-chloro and 4-hydroxy substitution on phenyl ring | 1-2 | nih.gov |

| 4bb | 3-chloro and 4-hydroxy substitution on phenyl ring | 1-2 | nih.gov |

| 4bg | 3-chloro and 4-hydroxy substitution on phenyl ring | 1-2 | nih.gov |

| Frentizole (B1674154) Analogues | Varies | < 10 | mdpi.com |

Kinetic studies have elucidated the mechanism by which benzothiazolyl ureas, including analogues of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea, inhibit 17β-HSD10. These compounds have been shown to act as uncompetitive inhibitors with respect to the enzyme's substrate, acetoacetyl-CoA. nih.govresearchgate.netmdpi.com

Uncompetitive inhibition is a specific mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the conversion of the substrate to its product. This mode of action suggests that the binding of the substrate induces a conformational change in the enzyme, revealing a binding site for the inhibitor. This is a distinct characteristic that differentiates it from competitive or non-competitive inhibition and is a key feature of the therapeutic potential of this compound class against 17β-HSD10. nih.govmdpi.com

DNA Gyrase Interactions in Antimicrobial Contexts

The benzothiazole scaffold is a key feature in a class of compounds that exhibit antimicrobial properties by targeting bacterial DNA gyrase. pharmaffiliates.com DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. pharmaffiliates.com

Benzothiazole-based inhibitors typically target the ATPase activity of the GyrB subunit of the DNA gyrase. Studies on N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors have revealed that these molecules bind to the ATP-binding pocket of the E. coli GyrB subunit. The interaction involves the benzothiazole core interacting with the lipophilic floor of the active site. While direct studies on 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea are limited in this context, its structural similarity to other benzothiazole-based antimicrobials suggests a potential for similar interactions. The development of diarylureas bearing the benzothiazole nucleus as analogues of the antimicrobial agent triclocarban (B27905) further supports the role of this chemical class in targeting bacterial processes.

Cell Cycle Modulation and Apoptosis Induction Pathways

Benzothiazole derivatives have been widely investigated for their anticancer properties, which are often mediated through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.

Several studies have demonstrated that compounds containing the benzothiazole scaffold can induce cell cycle arrest at the G2/M phase in various cancer cell lines. This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. For instance, a study on benzothiazole-triazole hybrids found that they triggered cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. Another benzothiazole derivative was shown to cause a significant G2/M arrest in different cancer models by generating reactive oxygen species (ROS) and subsequent DNA double-strand breaks. nih.gov This leads to the deregulation of key cell cycle proteins such as CDK1, CyclinB1, and CDC25c. nih.gov

Based on the available scientific literature, there is no direct evidence to suggest that 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea or closely related benzothiazolyl urea derivatives specifically induce an S-phase arrest in the cell cycle. Research on the cell cycle effects of this class of compounds has predominantly pointed towards arrest in the G2/M or G1 phases.

The induction of apoptosis is a key mechanism for the antitumor activity of benzothiazole derivatives. These compounds can trigger apoptosis primarily through the mitochondria-mediated intrinsic pathway.

This pathway involves several key events:

Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation: The released cytochrome c activates a cascade of enzymes known as caspases. Specifically, caspase-9 (an initiator caspase) is activated, which in turn activates executioner caspases like caspase-3.

Execution of Apoptosis: Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA degradation and the formation of apoptotic bodies.

Studies on various benzothiazole derivatives have confirmed the activation of caspases-3 and -9, but not caspase-8, indicating the primary involvement of the intrinsic mitochondrial pathway over the extrinsic death receptor pathway.

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. This system regulates a variety of physiological processes, including the expression of virulence factors and the formation of biofilms, which are critical for bacterial pathogenicity. The disruption of QS, a strategy known as quorum quenching, is a promising approach to control bacterial infections without exerting the selective pressure that leads to antibiotic resistance. While direct studies on the quorum sensing inhibition properties of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea are not extensively documented in publicly available research, the broader class of benzothiazole derivatives and benzothiazole-urea hybrids has demonstrated significant anti-quorum sensing activities.

The core structure of benzothiazole is recognized as a key pharmacophore that can interfere with bacterial communication systems. Research into various derivatives has shown that these compounds can effectively attenuate the virulence of pathogenic bacteria by disrupting QS-regulated processes. This interference can prevent the coordinated action of bacterial populations, rendering them more susceptible to host defenses and conventional antibiotics.

Detailed Research Findings

Investigations into benzothiazole-containing compounds have revealed their potential to suppress a range of QS-controlled virulence factors. For instance, certain benzothiazole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antimicrobial agents. researchgate.netnih.gov The anti-biofilm activity of benzothiazole-urea hybrids has also been reported, suggesting that the urea linkage plays a crucial role in the molecule's ability to interfere with bacterial adhesion and biofilm maturation. researchgate.net

In addition to biofilm inhibition, these compounds have been observed to reduce the production of other virulence factors such as extracellular polysaccharides, proteases, and flagella-mediated motility. nih.gov The inhibition of these factors collectively weakens the ability of bacteria to establish infections and cause disease.

A common method to screen for anti-quorum sensing activity is the inhibition of violacein (B1683560) production in the bacterium Chromobacterium violaceum. Violacein is a purple pigment whose synthesis is regulated by a QS system. Several benzothiazole derivatives have been shown to inhibit violacein production, indicating their ability to interfere with the underlying QS signaling pathway. plos.orgnih.gov For example, a study on tetrazine derivatives linked to a benzothiazole scaffold demonstrated that these compounds could inhibit violacein production with varying efficacy. plos.orgnih.gov

The proposed mechanism for the anti-quorum sensing activity of some benzothiazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV. plos.org These enzymes are critical for DNA replication, and their inhibition can disrupt various cellular processes, including those regulated by quorum sensing.

The following table summarizes the anti-quorum sensing activities of some representative benzothiazole derivatives, providing an insight into the potential activity of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea.

Structure Activity Relationship Sar Studies of 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea Analogues

Influence of Substitutions on the 4-Chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group plays a crucial role in the biological activity of this class of compounds. Alterations to the substituent on this phenyl ring, including its nature and position, can significantly impact efficacy.

Research has shown that the presence and position of a halogen on the phenyl ring are critical. In a study evaluating 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs for anticancer activity, the compound with a 4-bromo substitution on the phenyl ring demonstrated significant growth inhibition against several cancer cell lines, including renal, melanoma, and breast cancer cell lines. nih.gov This suggests that a halogen at the para-position is a key feature for activity.

The electronic properties of the substituent are also important. In studies of related benzothiazole (B30560) derivatives, it has been observed that electron-withdrawing groups on the phenyl ring can enhance biological activity. For instance, in a series of 2-(4-aminophenyl) benzothiazoles, the introduction of a halogen into the phenyl ring was found to enhance anticancer potency. chemistryjournal.net Similarly, for a series of N-(6-substituted-benzothiazol-2-yl)-N'-(benzyl)semicarbazones, compounds with electron-withdrawing groups at the 4-position of the benzyl (B1604629) ring exhibited the highest antitumor activity. mdpi.com

The table below summarizes the effect of substitutions on the phenyl ring on anticancer activity from a study on related urea-based compounds. nih.gov

| Compound ID | Substitution on Phenyl Ring (R) | Notable Anticancer Activity (% Growth Inhibition) |

|---|---|---|

| 7a | 4-Chloro | Moderate activity |

| 7c | 4-Bromo | Significant activity against EKVX (75.46%), CAKI-1 (78.52%), UACC-62 (80.81%), MCF7 (83.48%), LOX IMVI (84.52%), ACHN (89.61%) |

| 7d | 4-Methoxy | Lower anticancer activity, but significant antioxidant activity |

| 7f | 2-Methoxy | Lower anticancer activity, but significant antioxidant activity |

Effects of Substituents on the Benzothiazole Ring System (e.g., Position 6, 4,6-disubstitution)

Modifications to the benzothiazole ring system provide another avenue to modulate the biological profile of these compounds. Positions 2, 4, 5, 6, and 7 of the benzothiazole ring are active sites for substitution, and the nature of the substituent at these positions can influence potency and selectivity. pharmacyjournal.in

The 6-position of the benzothiazole ring has been identified as a particularly important site for modification.

Studies have shown that introducing small, lipophilic, or electron-withdrawing groups at this position can be beneficial. For example, the introduction of fluorine (F) or methyl (CH₃) groups at the 6-position of the benzothiazole moiety was found to increase the anticonvulsant activity of certain analogues. mdpi.com

Conversely, other studies suggest that electron-donating groups can also enhance activity. Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) at the 6-position have been noted to boost a compound's potency in various biological assays. pharmacyjournal.in

Disubstitution on the benzothiazole ring has also been explored. For instance, N-(4,6-disubstituted-benzothiazol-2-yl)-N′-(β-bromopropionyl)ureas have been synthesized and evaluated for their antimicrobial effects. mdpi.com The specific substitution patterns can lead to compounds with varying spectra of activity.

The table below presents findings on the influence of substituents at the 6-position of the benzothiazole ring on the anticonvulsant activity of a series of urea derivatives. mdpi.com

| Substitution at 6-Position | Distant Phenyl Ring Substitution | Observed Anticonvulsant Activity |

|---|---|---|

| F | 4-OH, 3-OCH₃ | Increased activity (100% protection in MES test) |

| CH₃ | 4-OH, 3-OCH₃ | Increased activity (100% protection in MES test) |

| F, NO₂, CH₃, OCH₃ | Unsubstituted | Moderate decrease in activity |

Importance of the Urea Linkage in Drug-Target Interactions and Binding Affinity

The urea linkage (-NH-CO-NH-) is a critical pharmacophore in this class of compounds, primarily due to its ability to form strong hydrogen bonds with biological targets. nih.gov This moiety acts as a rigid and planar linker that correctly orients the benzothiazole and 4-chlorophenyl groups within the binding site of a target protein.

Key features of the urea linkage include:

Hydrogen Bonding: The urea group has two N-H groups that act as hydrogen bond donors and a carbonyl oxygen (C=O) that acts as a hydrogen bond acceptor. This allows it to form multiple, specific hydrogen bonds with amino acid residues (both backbone and side chains) in a protein's active site, contributing significantly to binding affinity. nih.gov

Structural Rigidity: The planar nature of the urea group restricts the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. Studies on related acylthiourea derivatives have confirmed the nearly planar conformation of this linkage. researchgate.net

Hydrophobic and π-Interactions: While primarily known for hydrogen bonding, the urea moiety can also participate in other non-covalent interactions. The NH protons can engage in NH-π interactions with aromatic residues in the binding pocket, further stabilizing the drug-target complex. nih.gov

The urea functionality is a common structural motif in many enzyme inhibitors, particularly kinase inhibitors, where it often mimics the peptide bond of the natural substrate and forms crucial hydrogen bonds with the hinge region of the kinase domain.

Evaluation of Bioisosteric Replacements within the Core Structure

Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.com

Urea Linkage Replacements:

Thiourea (B124793): The most common bioisostere for urea is thiourea (-NH-CS-NH-). Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capability, size, and lipophilicity of the linker. Numerous studies have synthesized and compared the biological activities of corresponding urea and thiourea benzothiazole derivatives. mdpi.comnih.gov For example, N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)thiourea showed moderate inhibitory activity on human 17β-HSD1, while the corresponding urea was inactive. mdpi.com

Guanidine (B92328): The guanidine group [-NH-C(=NH)-NH-] is another potential bioisostere. It is protonated at physiological pH, introducing a positive charge that can form strong ionic interactions. N-(substituted-BT-2-yl)-N′-(p-chlorophenyl)-N″-(alkyl)guanidines have been synthesized as analogues. mdpi.com

Benzothiazole Ring Replacements:

4-Chlorophenyl Moiety Replacements:

The phenyl ring can be replaced by other aromatic systems, such as heteroaromatic rings (e.g., pyridine, thiophene), to modulate properties like polarity and hydrogen bonding potential. cambridgemedchemconsulting.com The 4-chloro substituent can be replaced by other groups like trifluoromethyl (CF₃) or a cyano (CN) group, which are also electron-withdrawing but differ in size and lipophilicity. cambridgemedchemconsulting.com

Rational Design Principles for Enhancing Potency, Selectivity, and Therapeutic Index

Based on SAR studies, several rational design principles can be applied to create analogues of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea with improved therapeutic properties.

Optimize Phenyl Ring Substitution: The presence of an electron-withdrawing halogen (like Cl or Br) at the para-position of the phenyl ring appears favorable for activity. Further optimization could involve exploring other halogens or pseudo-halogens to fine-tune electronic and steric properties for enhanced target engagement. nih.gov

Fine-Tune Benzothiazole Substituents: The 6-position of the benzothiazole ring is a key handle for modification. Introducing small substituents such as fluoro, chloro, or methyl groups can enhance potency. mdpi.compharmacyjournal.in This position can be used to modulate lipophilicity and metabolic stability, thereby improving the pharmacokinetic profile.

Leverage Bioisosterism: Bioisosteric replacement of the urea linker with thiourea or guanidine can lead to altered selectivity profiles or improved drug-like properties. mdpi.com Similarly, replacing the benzothiazole or phenyl rings with other (hetero)aromatic systems can help overcome issues like poor solubility or off-target toxicity while retaining on-target activity.

Structure-Based Drug Design: Utilizing molecular docking and computational modeling can provide insights into the binding mode of these compounds with their biological targets. This allows for the rational design of new derivatives with modifications predicted to form more favorable interactions (e.g., additional hydrogen bonds or hydrophobic contacts), leading to enhanced potency and selectivity. For example, rational design efforts for other benzothiazole series have successfully led to potent inhibitors of targets like STAT3. nih.gov

Enhance Selectivity: To improve the therapeutic index, modifications should aim to increase selectivity for the desired target over other related proteins. This can be achieved by designing substituents that exploit unique features of the target's binding site that are not present in off-targets. For example, introducing groups that can form interactions with specific, non-conserved amino acid residues.

By systematically applying these principles, medicinal chemists can guide the synthesis of novel analogues with a higher probability of success as clinical candidates.

Computational Chemistry and Molecular Modeling of 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone in computational drug discovery, offering a prediction of the binding mode and affinity of a small molecule to a macromolecular target. For 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.

Benzothiazole-urea derivatives have been investigated as inhibitors of various enzymes, and docking studies have revealed a common thread in their binding mechanisms. The urea (B33335) moiety frequently acts as a crucial hydrogen bond donor and acceptor, forming interactions with the amino acid residues in the active site of the target protein. The benzothiazole (B30560) ring and the substituted phenyl ring often engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-receptor complex.

In studies of similar benzothiazole urea derivatives as antibacterial agents, molecular docking has been used to investigate their binding to essential bacterial enzymes. For instance, docking of benzothiazole-urea compounds into the active site of Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS) has shown favorable binding energies. researchgate.net These studies suggest that the urea backbone forms hydrogen bonds with key residues, while the benzothiazole and phenyl rings occupy hydrophobic pockets. researchgate.net

Similarly, in the context of anticancer research, molecular docking of benzothiazole derivatives into the ATP-binding site of protein kinases has been explored. The simulations often show that the benzothiazole core can act as a scaffold, with the urea linker and its substituents projecting into specific regions of the active site to form critical interactions.

A hypothetical molecular docking of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea into a generic kinase active site would likely show the following interactions:

Hydrogen Bonding: The N-H protons of the urea moiety are well-positioned to act as hydrogen bond donors to acceptor groups on the protein backbone, such as carbonyl oxygens. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzothiazole and the 4-chlorophenyl rings can fit into hydrophobic pockets within the active site. The chlorine atom on the phenyl ring can enhance these interactions.

Pi-Stacking: The aromatic nature of both the benzothiazole and the chlorophenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Predicted Interactions from a Hypothetical Molecular Docking Study

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues (Examples) |

| Hydrogen Bond Donor | Urea N-H | Asp, Glu, Carbonyl Backbone |

| Hydrogen Bond Acceptor | Urea C=O | Asn, Gln, Ser, Thr |

| Hydrophobic | Benzothiazole, 4-chlorophenyl | Leu, Val, Ile, Ala |

| π-π Stacking | Benzothiazole, 4-chlorophenyl | Phe, Tyr, Trp |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules with the potential for similar activity.

For benzothiazole-urea derivatives, a pharmacophore model would typically consist of a combination of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The development of such a model for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea would involve analyzing the key interaction points identified from molecular docking studies or by superimposing a set of known active analogs.

A representative pharmacophore for this class of compounds might include:

Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the urea moiety.

One Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the urea group.

Two Aromatic/Hydrophobic Regions: One representing the benzothiazole ring system and the other representing the 4-chlorophenyl ring.

Once a pharmacophore model is established, it can be employed in virtual screening campaigns. This involves searching large chemical libraries for molecules that match the pharmacophoric features in the correct spatial arrangement. The hits from a virtual screen can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. This approach has proven to be a time and cost-effective strategy in the discovery of new lead compounds.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea, DFT studies can elucidate various properties that are crucial for its biological activity. mdpi.com

These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating a range of electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations on similar benzothiazole-urea derivatives have shown that the HOMO is often localized on the electron-rich benzothiazole and urea moieties, while the LUMO can be distributed over the entire molecule, including the phenyl ring. researchgate.net The presence of the electron-withdrawing chlorine atom on the phenyl ring would be expected to influence the electron distribution and the HOMO-LUMO energies.

Other quantum chemical descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule ( χ2/2η ).

These parameters provide a quantitative measure of the molecule's reactivity and can be correlated with its biological activity. For example, a higher electrophilicity index might suggest a greater propensity to interact with nucleophilic residues in a biological target.

Table 2: Representative Quantum Chemical Descriptors for Benzothiazole Derivatives

| Descriptor | Typical Calculated Values (eV) for similar compounds | Significance |

| EHOMO | -5.0 to -6.5 | Electron donating ability |

| ELUMO | -1.5 to -2.5 | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and kinetic stability |

Note: These are representative value ranges based on published data for similar compounds and may not be the exact values for the title compound.

In Silico Prediction of Pharmacological Activity Profiles

In silico methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate, as well as its potential pharmacological activities. These predictions are valuable in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to anticipate potential liabilities.

For 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea, various computational tools can be used to predict its ADMET properties. These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a compound. It states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

An octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea generally complies with these rules, suggesting it has the potential for good oral bioavailability.

In silico models can also predict more specific ADMET properties, such as:

Human intestinal absorption: The likelihood of the compound being absorbed from the gut.

Blood-brain barrier penetration: The ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) inhibition: The potential for the compound to interfere with the metabolism of other drugs.

Hepatotoxicity: The risk of the compound causing liver damage.

Carcinogenicity and mutagenicity: The potential for the compound to cause cancer or genetic mutations.

Furthermore, computational methods can predict the likely biological targets of a compound by comparing its structure to libraries of known active molecules. This can help to identify potential therapeutic applications and also to flag potential off-target effects.

Table 3: Predicted ADMET Properties for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea

| Property | Predicted Value/Outcome | Implication |

| Molecular Weight | ~303.78 g/mol | Complies with Lipinski's Rule |

| logP | ~3.5-4.0 | Complies with Lipinski's Rule, good lipophilicity |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier | Likely to penetrate | Potential for CNS activity |

Note: These are predicted values from computational models and require experimental validation.

Conformational Analysis of the Urea and Benzothiazole Moieties

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea focuses on understanding the preferred spatial arrangements of its constituent parts, particularly the flexible urea linker and the relative orientations of the benzothiazole and chlorophenyl rings.

The urea moiety in N,N'-disubstituted ureas can adopt different conformations due to rotation around the C-N bonds. The most stable conformations are typically planar or near-planar, with the trans-trans conformation often being the most energetically favorable. In this conformation, the two N-H bonds are anti-periplanar to the C=O bond, which minimizes steric hindrance and allows for the formation of intermolecular hydrogen bonds in the solid state.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of the molecule and to identify the low-energy conformers. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket and for designing analogs with improved binding affinity.

Future Perspectives in Research and Development of 1 1,3 Benzothiazol 2 Yl 3 4 Chlorophenyl Urea Analogues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic methodologies is crucial for the efficient and environmentally friendly production of benzothiazole-urea analogues. Traditional synthesis often involves reacting substituted 2-aminobenzothiazoles with corresponding isocyanates. mdpi.comnih.gov A common two-step process involves treating the 2-aminobenzothiazole (B30445) with 1,1'-carbonyldiimidazole (B1668759) to form an imidazolyl intermediate, which is then reacted with an aniline (B41778) derivative to yield the final urea (B33335) product. mdpi.com